molecular formula C17H24N2O4 B7917509 (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester

(S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917509
M. Wt: 320.4 g/mol
InChI Key: RPDGEZHFRZOVPX-HNNXBMFYSA-N
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Description

(S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a carboxymethyl-ethyl-amino group and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Carboxymethyl-Ethyl-Amino Group: This step involves the functionalization of the piperidine ring with a carboxymethyl-ethyl-amino group. This can be achieved through a nucleophilic substitution reaction using a suitable reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a catalyst, such as a mineral acid, to form the benzyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

(S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid methyl ester
  • (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid ethyl ester
  • (S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid propyl ester

Uniqueness

(S)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester is unique due to the presence of the benzyl ester moiety, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to similar compounds with different ester groups.

Properties

IUPAC Name

2-[ethyl-[(3S)-1-phenylmethoxycarbonylpiperidin-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-2-18(12-16(20)21)15-9-6-10-19(11-15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDGEZHFRZOVPX-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(=O)O)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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